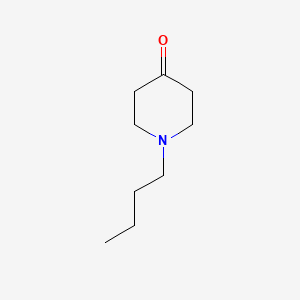

1-Butylpiperidin-4-one

説明

Significance of the Piperidin-4-one Scaffold in Organic Synthesis

The piperidin-4-one ring system is a prominent structural unit found in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netboronmolecular.com Its importance stems from the reactivity of the ketone and the secondary amine (in the parent piperidin-4-one), which allow for a variety of chemical transformations. The nitrogen atom can be readily substituted, and the carbonyl group can participate in reactions such as reductions, condensations, and additions, providing access to a vast array of functionalized piperidine (B6355638) derivatives. researchgate.netresearchgate.netbiomedpharmajournal.org

The versatility of the piperidin-4-one scaffold makes it an invaluable intermediate in the synthesis of complex molecules. acs.orgtamu.edu For instance, it serves as a key precursor in the production of fentanyl and its analogues, a class of potent synthetic opioids. un.org The ability to introduce substituents at various positions on the piperidine ring allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. nih.gov This modularity is highly advantageous in drug discovery and development, enabling the optimization of lead compounds to enhance their efficacy and reduce side effects.

Historical Context of N-Substituted Piperidin-4-one Synthesis and Utility

The synthesis of N-substituted piperidin-4-ones has a rich history, with the Mannich reaction being one of the earliest and most widely used methods. chemrevlett.com This one-pot condensation of an aldehyde, a primary amine or ammonia, and two equivalents of a ketone provides a straightforward route to substituted piperidin-4-ones. biomedpharmajournal.org Over the years, numerous modifications and alternative synthetic strategies have been developed to improve yields, stereoselectivity, and substrate scope. rsc.orgnih.gov

Historically, the utility of N-substituted piperidin-4-ones was recognized in the development of various therapeutic agents. researchgate.net Their structural resemblance to endogenous neurotransmitters led to the exploration of their potential as central nervous system (CNS) active agents, including analgesics, antipsychotics, and antidepressants. acs.org For example, the synthesis of 1-benzyl-4-piperidone has been a key step in the preparation of various pharmaceutical intermediates. chemicalbook.comchemicalbook.com

Contemporary Research Relevance of 1-Butylpiperidin-4-one Derivatives

In recent years, there has been a resurgence of interest in the synthesis and application of N-substituted piperidin-4-one derivatives, driven by the need for novel therapeutic agents with improved pharmacological profiles. researchgate.netnih.gov Among these, this compound has emerged as a significant building block. The butyl group at the nitrogen atom imparts a degree of lipophilicity that can influence the pharmacokinetic properties of the resulting derivatives, such as their ability to cross the blood-brain barrier. acs.org

Contemporary research focuses on the development of novel synthetic methodologies to access a wider range of this compound derivatives with diverse substitution patterns. nih.govmdpi.com These derivatives are being investigated for a variety of biological activities, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov Furthermore, computational studies are being employed to understand the structure-activity relationships of these compounds and to guide the design of new and more potent analogues. acs.org The ongoing exploration of this compound chemistry continues to yield valuable insights and new molecular entities with significant therapeutic potential.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H17NO |

| Molecular Weight | 155.24 g/mol |

| CAS Number | 23081-86-9 |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| InChI | InChI=1S/C9H17NO/c1-2-3-6-10-7-4-9(11)5-8-10/h2-8H2,1H3 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-butylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-3-6-10-7-4-9(11)5-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNWYKFGWLGNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177655 | |

| Record name | 1-Butyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23081-86-9 | |

| Record name | 1-Butyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23081-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023081869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Organic Transformations of 1 Butylpiperidin 4 One

Reactivity of the Piperidin-4-one Carbonyl Group

The carbonyl group is a dominant feature of 1-Butylpiperidin-4-one, making it a key site for a variety of chemical reactions. Its electrophilic carbon atom readily undergoes attack by nucleophiles, leading to a range of addition products.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones, and this compound is no exception. The carbonyl carbon is susceptible to attack by various nucleophiles, which results in the formation of a tetrahedral alkoxide intermediate that is typically protonated to yield a tertiary alcohol.

A prime example of this reactivity is the Grignard reaction. When this compound is treated with an organomagnesium halide, such as Phenylmagnesium bromide, the aryl group adds to the carbonyl carbon. nih.gov This reaction leads to the formation of a tertiary alcohol, in this case, 1-butyl-4-phenylpiperidin-4-ol. nih.gov Similarly, other organometallic reagents like organolithium compounds can be employed to introduce a variety of substituents at the 4-position.

| Reactant | Reagent | Product |

| This compound | Phenylmagnesium bromide | 1-Butyl-4-phenylpiperidin-4-ol |

| This compound | Ethyllithium | 1-Butyl-4-ethylpiperidin-4-ol |

| This compound | Propylmagnesium chloride | 1-Butyl-4-propylpiperidin-4-ol |

This table illustrates representative nucleophilic addition reactions at the carbonyl group of this compound.

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene (B1212753) compound reacts with a ketone in the presence of a basic catalyst, often an amine like piperidine (B6355638). google.comthermofisher.com This reaction typically involves a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. google.com

In the context of this compound, the reaction is initiated by the deprotonation of an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, by a weak base. researchgate.netresearchgate.net The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the piperidone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. thermofisher.com For instance, the reaction with malononitrile would produce 2-(1-butylpiperidin-4-ylidene)malononitrile. These condensation reactions are valuable for creating more complex molecular architectures. nih.govnih.gov

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product Type |

| This compound | Malononitrile | Piperidine | α,β-Unsaturated dinitrile |

| This compound | Ethyl cyanoacetate | Piperidine | α,β-Unsaturated cyanoester |

| This compound | Thiobarbituric acid | Piperidine | α,β-Unsaturated thiobarbiturate |

| Benzaldehyde | Malononitrile | CTMAB in water | Benzylidene malononitrile |

This table provides examples of Knoevenagel condensation reactions, illustrating the versatility of this transformation. researchgate.net

Transformations at the Alpha-Carbon of Piperidin-4-ones

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl. These positions can be functionalized through various reactions, including nucleophilic substitutions.

Nucleophilic Substitution Reactions

One of the key strategies to functionalize the α-carbon is through reactions like the Mannich reaction. wikipedia.orgbyjus.comorganicreactions.org This three-component reaction involves the aminoalkylation of an acidic proton located on an α-carbon. byjus.comnih.gov In the case of this compound, it can react with formaldehyde (B43269) and a primary or secondary amine (or ammonia) to form a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.orgyoutube.com The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of the piperidone. byjus.com

Another approach to α-functionalization involves the initial halogenation of the α-position, for example, through α-bromination. The resulting 3-bromo-1-butylpiperidin-4-one can then undergo nucleophilic substitution with various nucleophiles to introduce a range of functional groups at the α-carbon. researchgate.net

Derivatization Strategies on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring offers another site for chemical modification. While this compound already possesses a butyl group, understanding the derivatization of the parent 4-piperidone (B1582916) structure is crucial for synthesizing a wide array of analogues.

Amidation and Carbamate Formation

The secondary amine of a 4-piperidone precursor can be readily acylated to form amides or reacted with isocyanates to produce ureas. A common strategy in medicinal chemistry involves the protection of the piperidine nitrogen as a carbamate, for instance, by reacting 4-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to yield tert-butyl 4-oxopiperidine-1-carboxylate. researchgate.netgoogle.com This transformation introduces a tert-butoxycarbonyl (Boc) protecting group, which can be removed under acidic conditions. google.com

Similarly, the formation of N-substituted ureas can be achieved by reacting 4-piperidone with an appropriate isocyanate. google.comrsc.org For example, reaction with phenyl isocyanate would yield 4-oxo-N-phenylpiperidine-1-carboxamide. These reactions highlight the versatility of the piperidine nitrogen as a handle for introducing diverse functionalities. biosynth.comscbt.com

| Starting Material | Reagent | Product |

| 4-Piperidone | Di-tert-butyl dicarbonate | tert-Butyl 4-oxopiperidine-1-carboxylate |

| 4-Piperidone | Ethyl chloroformate | Ethyl 4-oxopiperidine-1-carboxylate |

| 4-Piperidone | Phenyl isocyanate | 4-Oxo-N-phenylpiperidine-1-carboxamide |

| 4-Piperidone | Potassium isocyanate | 4-Oxopiperidine-1-carboxamide |

This table showcases common derivatization reactions on the nitrogen of a 4-piperidone core.

Alkylation and Reductive Alkylation

Alkylation and reductive alkylation are fundamental transformations for modifying the this compound scaffold, primarily at the nitrogen atom or the α-carbon to the carbonyl group.

Alkylation:

Alkylation reactions on 1-alkyl-4-piperidones can introduce substituents at the C3 position, adjacent to the carbonyl group. rsc.org This is typically achieved by forming an enolate or enamine intermediate, which then reacts with an alkylating agent. For instance, the alkylation of 1-alkyl-4-piperidones with reagents like acetonyl bromide can yield 3-acetonyl-4-piperidones. rsc.org While specific examples for this compound are not extensively detailed in the provided literature, the general principles of 4-piperidone alkylation are applicable. rsc.orgthieme-connect.com

The regioselectivity of alkylation is a key consideration. Under basic conditions, deprotonation can occur at either the α- or γ-position to the nitrogen. For N-Boc-piperidine-2,4-dione, a related cyclic β-ketolactam, regioselective γ-alkylation has been achieved using a variety of electrophiles. thieme-connect.com This suggests that with appropriate choice of base and reaction conditions, selective alkylation of this compound at the C3 position could be controlled.

Reductive Alkylation (Reductive Amination):

Reductive alkylation, also known as reductive amination, is a powerful method for introducing substituents at the 4-position of the piperidine ring by transforming the ketone into an amine. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction to the corresponding amine.

The synthesis of fentanyl and its analogs from N-Boc-4-piperidone provides a well-documented example of this transformation. dtic.mil In this process, N-Boc-4-piperidone undergoes reductive amination with aniline (B41778) using a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). dtic.mil A similar strategy could be employed with this compound to synthesize a variety of 4-amino-1-butylpiperidine derivatives.

A tandem reductive amination-lactamization has also been reported starting from 1-benzyl-4-piperidone and γ- or δ-amino esters or acids, using sodium triacetoxyborohydride as the reducing agent. figshare.com This highlights the versatility of the piperidone scaffold in constructing more complex heterocyclic systems.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

| 1-Alkyl-4-piperidone | Acetonyl bromide | Base (e.g., NaH, LDA) | 3-Acetonyl-1-alkyl-4-piperidone | rsc.org |

| N-Boc-4-piperidone | Aniline | Sodium triacetoxyborohydride (STAB), Acetic acid, Dichloromethane | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |

| 1-Benzyl-4-piperidone | γ- or δ-amino esters/acids | Sodium triacetoxyborohydride (STAB) | 1-Piperidin-4-yl-substituted butyro- and valerolactams | figshare.com |

Ring Expansion and Contraction Methodologies

While specific examples of ring expansion and contraction starting directly from this compound are not prevalent in the literature, general methodologies for these transformations on cyclic ketones and nitrogen heterocycles can be considered as potential synthetic pathways.

Ring Expansion:

Ring expansion reactions can be used to convert the six-membered piperidine ring into a seven-membered ring, such as a diazepane. One common method for ring expansion is the Tiffeneau-Demjanov rearrangement, which involves the reaction of a cyclic ketone with a diazomethane (B1218177) derivative or a similar reagent. wikipedia.org For this compound, this could potentially lead to the formation of a 1-butylazepan-4-one or 1-butylazepan-5-one derivative.

Another approach involves the Beckmann rearrangement of the corresponding oxime. The oxime of this compound could be synthesized by reaction with hydroxylamine. Treatment of this oxime with an acid catalyst could induce a rearrangement to form a seven-membered lactam. wikipedia.org

Ring Contraction:

Ring contraction of piperidine derivatives can lead to the formation of five-membered pyrrolidine (B122466) rings. Photochemical rearrangements, such as the Norrish Type II reaction, have been shown to induce ring contraction in N-acylpiperidines. nih.gov This process involves an intramolecular hydrogen atom transfer followed by C-N bond cleavage and subsequent cyclization to form a cyclopentane (B165970) derivative. nih.gov

The Favorskii rearrangement is another well-known method for the ring contraction of cyclic α-haloketones. chemistrysteps.com This would require the initial α-halogenation of this compound, followed by treatment with a base to induce the rearrangement, potentially yielding a 1-butyl-3-carboxypyrrolidine derivative.

| Starting Material Type | Reaction Type | General Reagents/Conditions | Potential Product from this compound | General Reference |

| Cyclic Ketone | Tiffeneau-Demjanov Rearrangement | Diazomethane or similar | 1-Butylazepan-4-one / 1-Butylazepan-5-one | wikipedia.org |

| Cyclic Ketone Oxime | Beckmann Rearrangement | Acid catalyst | 1-Butyl-azepan-4-one (lactam) | wikipedia.org |

| N-Acylpiperidine | Photochemical Ring Contraction (Norrish Type II) | UV light | N-Acyl-3-(substituted)cyclopentylamine | nih.gov |

| α-Haloketone | Favorskii Rearrangement | Base | 1-Butyl-3-carboxypyrrolidine derivative | chemistrysteps.com |

Stereoselective Transformations and Chiral Pool Syntheses

The development of stereoselective transformations for this compound is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Stereoselective Transformations:

The ketone at the 4-position of this compound is a key handle for introducing stereocenters. Stereoselective reduction of the carbonyl group can lead to the formation of either the cis- or trans-4-hydroxypiperidine derivative. The choice of reducing agent and reaction conditions determines the stereochemical outcome. For example, the stereoselective reduction of 4-tert-butylcyclohexanone, a structurally similar carbocyclic ketone, has been extensively studied and can provide insights into the potential stereochemical control in the reduction of this compound. youtube.com Biocatalytic reductions using enzymes, such as alcohol dehydrogenases, can also offer high enantioselectivity in the formation of chiral alcohols. mdpi.com

Furthermore, stereoselective alkylation at the C3 position could be achieved using chiral auxiliaries or catalysts to control the formation of a new stereocenter.

Chiral Pool Syntheses:

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize complex chiral molecules. wikipedia.orgnih.gov While this compound itself is not a typical chiral pool starting material, it can be a target for synthesis from chiral precursors. For instance, chiral amino acids or their derivatives could be elaborated through a series of reactions to construct the chiral piperidine ring.

Conversely, stereoselective transformations of this compound can lead to chiral building blocks that can be used in further synthetic endeavors. For example, the enantiomerically pure 4-hydroxy or 4-amino derivatives of 1-butylpiperidine (B1593781) could serve as valuable intermediates in the synthesis of more complex chiral molecules.

| Transformation | Reagents/Method | Potential Chiral Product | Reference |

| Stereoselective Reduction | Chiral reducing agents (e.g., CBS catalyst, chiral boranes), Biocatalysis (e.g., alcohol dehydrogenases) | (R)- or (S)-1-Butylpiperidin-4-ol | youtube.commdpi.com |

| Stereoselective Alkylation | Chiral auxiliaries, Asymmetric catalysts | 3-Substituted-1-butylpiperidin-4-one with defined stereochemistry | ucl.ac.uk |

| Chiral Pool Approach | Starting from chiral amino acids or other natural products | Enantiomerically pure 1-butylpiperidine derivatives | wikipedia.orgnih.gov |

Advanced Spectroscopic and Analytical Research Techniques in Piperidin 4 One Studies

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the chemical analysis of 1-butylpiperidin-4-one, providing detailed information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds like this compound. taylorandfrancis.comanalis.com.my By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to piece together the molecular puzzle. analis.com.mynih.gov

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton. For piperidin-4-one derivatives, the chemical shifts (δ) and coupling constants (J) are characteristic. For instance, in similar piperidine (B6355638) ring systems, the axial protons are typically more shielded than the equatorial protons due to the anisotropic effect of the nitrogen atom's lone pair of electrons. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) help in distinguishing between CH, CH₂, and CH₃ groups. analis.com.my

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, respectively, confirming the arrangement of atoms within the molecule. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2, 6 (axial) | Value | Value |

| 2, 6 (equatorial) | Value | Value |

| 3, 5 (axial) | Value | Value |

| 3, 5 (equatorial) | Value | Value |

| Butyl-CH₂ (α) | Value | Value |

| Butyl-CH₂ (β) | Value | Value |

| Butyl-CH₂ (γ) | Value | Value |

| Butyl-CH₃ (δ) | Value | Value |

| 4 (C=O) | - | Value |

| Note: Specific chemical shift values would be determined experimentally. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. taylorandfrancis.comijpcsonline.com In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern, which shows how the molecule breaks apart, provides valuable structural information. researchgate.netnih.gov For this compound, characteristic fragments would likely arise from the cleavage of the butyl group and the piperidinone ring. The analysis of these fragments helps to confirm the structure elucidated by NMR.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Interpretation |

| 155 | [M]⁺ | Molecular Ion |

| 112 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 98 | [M - C₄H₉]⁺ | Loss of the butyl group |

| 84 | [C₅H₈NO]⁺ | Piperidinone ring fragment |

| 56 | [C₄H₈]⁺ | Butyl fragment |

| Note: These are predicted fragmentation patterns and would need experimental verification. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations.

For this compound, the most characteristic absorption band would be the strong peak corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl groups (butyl and piperidine ring) and C-N stretching vibrations.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ketone (C=O) | Stretch | 1700 - 1725 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Amine (C-N) | Stretch | 1020 - 1250 |

| Note: The exact frequencies can be influenced by the molecular environment. |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for the purity assessment and impurity profiling of compounds like this compound. ijpcsonline.comijprajournal.com This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). ijprajournal.com

By developing a specific HPLC method, the retention time of this compound can be established. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative analysis. Impurity profiling, which is the identification and quantification of impurities, is a critical aspect of pharmaceutical development and is mandated by regulatory authorities like the ICH. nih.govpharmaguideline.com HPLC is a primary tool for this purpose, capable of detecting and quantifying even trace amounts of related substances or degradation products. ijprajournal.comnih.gov

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, e.g., 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., formic acid or ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

| Note: These parameters would be optimized for specific analytical needs. |

In Situ Reaction Monitoring using Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. nih.govresearchgate.net In the context of this compound synthesis, PAT tools can be used for real-time monitoring of the reaction. pharmoutsourcing.com

Spectroscopic techniques like FTIR and Raman spectroscopy can be used in situ (in the reaction vessel) to track the consumption of reactants and the formation of this compound. mt.comrsc.org This provides a deeper understanding of the reaction kinetics and helps in identifying the reaction endpoint, optimizing reaction conditions, and ensuring process consistency. pharmoutsourcing.com The data-rich environment created by PAT facilitates more efficient and robust process development. mt.com

Application of Online IR Spectroscopy in Asymmetric Synthesis

The continuous, real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process safety and reproducibility. Online Infrared (IR) spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for achieving these objectives in the realm of asymmetric synthesis. mdpi.com This non-invasive technique provides a molecular-level window into the reaction as it happens, tracking the concentration changes of reactants, intermediates, and products by detecting their characteristic vibrational frequencies.

In the context of the asymmetric synthesis of piperidin-4-one derivatives, online IR spectroscopy, often utilizing Attenuated Total Reflectance (ATR) probes (such as ReactIR), offers significant advantages. The synthesis of these chiral heterocycles often involves multiple steps and the formation of transient intermediates. snnu.edu.cn By immersing an ATR probe directly into the reaction vessel, chemists can follow the progress of the reaction without the need for sampling and offline analysis, which can be time-consuming and may disturb the reaction's progress. mdpi.com

The application of online IR spectroscopy is particularly valuable in asymmetric catalysis, where understanding the catalyst's behavior and the reaction's stereochemical outcome is paramount. For instance, in the synthesis of functionalized piperidines, the formation and consumption of key intermediates can be meticulously tracked. This allows for the precise determination of reaction endpoints, the identification of potential side reactions, and the optimization of reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and enantioselectivity.

A key aspect of this technique is the ability to generate concentration profiles over time for various species in the reaction mixture. This is achieved by correlating the absorbance at specific IR frequencies to the concentration of the corresponding chemical entity. For example, the disappearance of a reactant's characteristic peak and the simultaneous appearance of a product's peak can be plotted against time to create a detailed kinetic profile of the reaction.

To illustrate the practical application of online IR spectroscopy in the asymmetric synthesis of a piperidin-4-one derivative, consider a hypothetical reaction where an N-substituted piperidin-4-one is formed. The progress of such a reaction can be monitored by tracking specific infrared bands corresponding to the key functional groups of the reactants and the product. The following table represents a plausible dataset that could be generated from the in-situ IR monitoring of such a synthesis.

Table 1: In-situ IR Monitoring of a Hypothetical Asymmetric Piperidin-4-one Synthesis

| Reaction Time (minutes) | Reactant A (C=O stretch, cm⁻¹) Absorbance | Reactant B (N-H bend, cm⁻¹) Absorbance | Product (Piperidin-4-one C=O stretch, cm⁻¹) Absorbance |

| 0 | 1.20 | 0.85 | 0.00 |

| 10 | 1.05 | 0.74 | 0.15 |

| 20 | 0.91 | 0.64 | 0.29 |

| 30 | 0.78 | 0.55 | 0.42 |

| 40 | 0.65 | 0.46 | 0.55 |

| 50 | 0.52 | 0.37 | 0.68 |

| 60 | 0.40 | 0.28 | 0.80 |

| 70 | 0.29 | 0.20 | 0.91 |

| 80 | 0.18 | 0.13 | 1.02 |

| 90 | 0.09 | 0.06 | 1.11 |

| 100 | 0.02 | 0.01 | 1.18 |

| 110 | 0.00 | 0.00 | 1.20 |

| 120 | 0.00 | 0.00 | 1.20 |

This data illustrates the gradual consumption of the reactants, as indicated by the decreasing absorbance of their characteristic IR bands, and the corresponding formation of the piperidin-4-one product, shown by the increasing absorbance of its unique carbonyl stretch. Such detailed, real-time data is invaluable for process development and control in the synthesis of complex chiral molecules like this compound.

Computational and Theoretical Investigations of 1 Butylpiperidin 4 One Derivatives

Quantitative Structure-Activity Relationships (QSAR) Studies

QSAR studies are instrumental in establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For derivatives of 4-piperidone (B1582916), these studies help in predicting the efficacy of new compounds based on their molecular descriptors.

Correlation of Electronic Structure with Biological Affinity

While specific QSAR models for 1-butylpiperidin-4-one are not readily found in the literature, studies on similar heterocyclic systems, such as benzothiazole (B30560) derivatives, demonstrate the power of this approach. In one such study, a QSAR analysis was performed on 13 benzothiazole derivatives to correlate their electronic properties with their antimalarial activity. researchgate.net The resulting model showed a high correlation (r² = 0.987), indicating that descriptors like atomic net charges, the energy of the highest occupied molecular orbital (E HOMO), the energy of the lowest unoccupied molecular orbital (E LUMO), and polarizability are key determinants of biological activity. researchgate.net The best QSAR equation was determined as:

Log IC₅₀ = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (E LUMO) – 3.878 (E HOMO) – 2.096 (α) researchgate.net

This model highlights the significant influence of the electronic properties of the molecule on its biological function.

A group-based QSAR (G-QSAR) study on 41 benzothiazole derivatives identified that hydrophobic groups at the R1 position enhance anticancer activity, providing a clear direction for the design of more potent analogues. acs.org

Pharmacophore Modeling and Design of New Derivatives

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. This technique is often used in conjunction with virtual screening to discover new derivatives with enhanced potency. dergipark.org.tr

For instance, a pharmacophore model was developed for a series of quinolone derivatives targeting DNA gyrase. This model, consisting of features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, was used to screen large compound databases, leading to the identification of novel inhibitors. nih.gov The robustness of such models is often validated by their ability to predict the activity of compounds in a test set. nih.gov

In a study on flavonol-based compounds with anti-HBV activity, a pharmacophore model with 57 features was generated. This model, when used for high-throughput screening, identified 509 unique hits, demonstrating its utility in discovering new active compounds. plos.org The accuracy of this model was further validated with a set of FDA-approved chemicals, showing high sensitivity and specificity. plos.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that predict the preferred orientation of a ligand when bound to a receptor and estimate the stability of the resulting complex. These methods are crucial for understanding the molecular basis of a drug's mechanism of action.

Elucidation of Ligand-Receptor Binding Modes

Molecular docking studies on piperidine (B6355638) derivatives have successfully elucidated their binding modes with various protein targets. For example, a study on piperidine-grafted mono- and bis-spirooxindole-hexahydropyrrolizines as butyrylcholinesterase (BuChE) inhibitors revealed two common binding modes. physchemres.org

In another investigation, docking studies of 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes, a series of CCR5 antagonists, into a homology model of the CCR5 receptor showed a good correlation between the predicted binding affinities and the observed antagonist activities. nih.gov This suggests that the interaction model is reliable for explaining the structure-activity relationship.

A study on piperidine and piperazine-based compounds targeting the sigma-1 receptor (S1R) showed that the piperidine nitrogen atom forms a key salt bridge interaction with glutamic acid residue (Glu172) in the receptor's binding site. nih.gov The binding modes of several potent ligands are detailed in the table below.

| Compound | Interacting Residues | Type of Interaction |

| Ligand 1 | Glu172, Asp126 | Salt bridge, Hydrogen bond |

| Ligand 2 | Glu172 | Salt bridge, Hydrogen bond |

| Ligand 3 | Glu172, Asp126 | Salt bridge, Hydrogen bond |

| Ligand 4 | Glu172, Asp126 | Salt bridge |

Table showing the key interactions of piperidine-based ligands with the sigma-1 receptor, as identified through molecular docking. nih.gov

Protein-Ligand Interaction Mechanism Elucidation

In the study of BuChE inhibitors, molecular dynamics simulations showed that the more potent inhibitors formed more stable interactions with the enzyme, leading to a greater effect on the enzyme's structure. physchemres.org This highlights the importance of not just the static binding pose, but also the dynamic stability of the complex.

The combination of pharmacophore modeling, virtual screening, and molecular docking has proven to be a successful strategy for identifying novel inhibitors for various targets, including topoisomerase I. nih.gov The identified hit molecules from such screenings often show promising interactions with key amino acid residues in the active site of the target protein. nih.gov

Density Functional Theory (DFT) Calculations

DFT calculations are a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can provide valuable information about molecular properties such as orbital energies, charge distribution, and reactivity.

A study on N-substituted-4-piperidone curcumin (B1669340) analogs employed DFT calculations to complement experimental electrochemical studies. nih.gov The theoretical redox potentials calculated using DFT were in good agreement with the experimental values obtained from cyclic voltammetry. nih.gov These calculations helped to understand the effect of different substituents on the electronic properties and oxidation potentials of the compounds. nih.gov

Similarly, DFT calculations were performed on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine to gain insights into its physical and chemical properties. nih.gov These theoretical studies are crucial for understanding the structure and reactivity of such molecules at a fundamental level. nih.gov

Analysis of Electronic Properties and Reactivity

The electronic properties and reactivity of this compound derivatives are primarily governed by the distribution of electrons within the molecule. Computational methods, particularly Density Functional Theory (DFT), are extensively used to model these characteristics. nih.govscirp.org

Frontier Molecular Orbital (FMO) Analysis: A key aspect of understanding chemical reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netorientjchem.org

For piperidin-4-one derivatives, the HOMO is typically localized on the piperidine ring and the nitrogen atom, while the LUMO is often centered around the carbonyl group (C=O). researchgate.netnih.gov The presence of a butyl group on the nitrogen atom, an electron-donating alkyl group, increases the energy of the HOMO, making the molecule a better electron donor.

Global Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound derivatives. nih.gov These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of reactivity.

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO) researchgate.net

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO) researchgate.net

Electronegativity (χ): The tendency of the molecule to attract electrons. (χ = (I+A)/2) nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I-A)/2) researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization. (S = 1/η) nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ) nih.gov

Computational studies on related piperidine structures, such as Tert-butyl 4-formylpiperidine-1-carboxylate, show that these electronic properties are sensitive to the molecular environment, including the solvent used. researchgate.net The calculated values help predict how derivatives will interact with other reagents.

Table 1: Representative Global Reactivity Descriptors for a Piperidin-4-one Derivative (Calculated using DFT)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Highest Occupied Molecular Orbital Energy |

| ELUMO | -1.2 | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | 5.3 | LUMO-HOMO Energy Difference |

| Ionization Potential (I) | 6.5 | Energy to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released upon gaining an electron |

| Chemical Hardness (η) | 2.65 | Resistance to charge transfer |

| Chemical Softness (S) | 0.38 | Ease of charge transfer |

| Electronegativity (χ) | 3.85 | Electron attracting tendency |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |

Note: The values presented are illustrative for a generic piperidin-4-one derivative and can vary based on the specific substituents and computational method employed.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound derivatives, the MEP typically shows a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) are usually found around the N-butyl group and the hydrogen atoms, marking them as potential sites for nucleophilic attack. nih.gov

Steric Hindrance Evaluation and Conformational Analysis

The three-dimensional structure of this compound derivatives significantly influences their reactivity and ability to interact with other molecules. The piperidine ring is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. chemrevlett.com

Conformational Isomers: The piperidine ring can exist in several conformations, with the chair form being the most stable. However, twist-boat and boat conformations are also possible and can be populated, particularly in substituted derivatives or upon interaction with other molecules. chemrevlett.com The energy difference between these conformers is a key aspect of conformational analysis.

For this compound, the butyl group is attached to the nitrogen atom. In the chair conformation, this substituent can occupy either an axial or an equatorial position. Due to steric hindrance, large substituents on the nitrogen atom of a piperidine ring generally prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. The bulky N-butyl group would therefore strongly favor an equatorial orientation.

Computational modeling is used to calculate the relative energies of different conformers. By optimizing the geometry of various possible isomers (e.g., chair with equatorial butyl vs. axial butyl, twist-boat), their relative stabilities (Gibbs free energy) can be determined, predicting the dominant conformation in a given environment.

Steric Hindrance: The N-butyl group and any other substituents create steric hindrance around the piperidin-4-one core. This steric bulk can affect the accessibility of the carbonyl group at the C4 position to incoming nucleophiles. For example, a reaction at the carbonyl carbon might be sterically hindered, influencing the reaction rate and stereochemical outcome. Similarly, the steric environment created by the N-protecting group can direct C-H functionalization reactions to the most sterically accessible sites, such as the C4 position over the C2 position. nih.gov

Theoretical methods can quantify this steric hindrance using parameters like percent buried volume (%Vbur), which calculates the percentage of a sphere centered on an atom that is occupied by the substituent. This allows for a quantitative comparison of the steric impact of different substituent groups.

Medicinal Chemistry and Biological Applications of Piperidin 4 One Scaffolds

1-Butylpiperidin-4-one as a Key Intermediate in Drug Discovery

This compound, with its characteristic N-butyl substituent, serves as a crucial precursor in the development of novel therapeutic agents. The presence of the butyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing lipophilicity and modulating receptor interactions.

Precursor for Bioactive Molecules

The chemical reactivity of the ketone and the secondary amine (after potential de-butylation or as a tertiary amine) in the this compound ring system allows for extensive chemical modifications. This has led to its use in the synthesis of a variety of bioactive molecules. A notable example is its role as a precursor for compounds targeting G-protein coupled receptors (GPCRs), a large family of receptors implicated in numerous physiological processes and diseases. The structural framework of this compound provides a foundation for building ligands with high affinity and selectivity for specific receptor subtypes.

Role in the Synthesis of CNS Agents

The central nervous system (CNS) is a primary area where derivatives of this compound have shown significant promise. The ability of small molecules to cross the blood-brain barrier is a critical requirement for CNS-acting drugs. The physicochemical properties imparted by the butylpiperidine moiety can be favorable for CNS penetration. Consequently, this scaffold has been extensively utilized in the synthesis of agents targeting neurotransmitter systems, including those involved in psychiatric and neurodegenerative disorders.

Derivatization for Specific Pharmacological Targets

The strategic modification of the this compound core has enabled the development of ligands with tailored activities for specific pharmacological targets. By introducing various substituents and functional groups, medicinal chemists can fine-tune the binding affinity, selectivity, and functional activity of the resulting compounds.

Dopamine (B1211576) Receptor Ligands and Modulators (e.g., D4 Receptor Antagonists)

The dopamine D4 receptor is a key target in the treatment of several CNS disorders, including schizophrenia and potentially glioblastoma. nih.gov Research has demonstrated that the 4-butylpiperidine (B1281884) moiety is a valuable component in the design of potent and selective dopamine D4 receptor antagonists. nih.gov

In one study, a series of piperidine-based ligands were synthesized and evaluated for their affinity towards dopamine D2-like receptor subtypes. The results highlighted that derivatives bearing a terminal butyl chain exhibited distinct structure-activity relationships. nih.gov For instance, compounds incorporating a 4-butylpiperidine fragment showed high affinity and selectivity for the D4 receptor over the D2 and D3 subtypes. nih.gov

| Compound ID | Modification from this compound | Target | Activity | Reference |

| Compound 12 | Linked to a quinolinone nucleus | Dopamine D4 Receptor | Antagonist | nih.gov |

| Compound 16 | Linked to a quinolinone nucleus | Dopamine D4 Receptor | Antagonist | nih.gov |

These findings underscore the importance of the N-butylpiperidine scaffold in achieving the desired pharmacological profile for D4 receptor modulation. The antagonist activity of these compounds suggests their potential therapeutic application in conditions where dampening D4 receptor signaling is beneficial. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Ligands

Muscarinic acetylcholine receptors (mAChRs) are involved in a wide range of physiological functions and are attractive targets for the treatment of cognitive disorders and other conditions. The this compound scaffold has been instrumental in the development of novel mAChR ligands.

A notable example is the compound AC260584 , which incorporates a 4-butylpiperidine moiety. This compound has been identified as a selective muscarinic M1 receptor agonist. Studies have shown that AC260584 can increase the release of acetylcholine and dopamine in key brain regions like the medial prefrontal cortex and hippocampus, suggesting its potential to improve cognitive function.

| Compound ID | Chemical Name | Target | Activity | Reference |

| AC260584 | 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo Current time information in Bangalore, IN.nih.govoxazin-3-one | Muscarinic M1 Receptor | Agonist |

NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines. unito.itmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Recent research has explored the use of the piperidin-4-one scaffold in the design of NLRP3 inhibitors.

A study focused on the chemical modulation of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold to develop novel NLRP3 inhibitors. unito.itmdpi.com While this study did not directly utilize this compound, it established the piperidin-4-one core as a viable framework for targeting the NLRP3 inflammasome. unito.itmdpi.com The research involved synthesizing a series of derivatives with various substituents on the piperidine (B6355638) nitrogen to investigate their structure-activity relationship. unito.itmdpi.com

This work opens the possibility that an N-butyl substitution on the piperidine ring could be a viable strategy for developing potent and selective NLRP3 inflammasome inhibitors. The lipophilic nature of the butyl group could potentially enhance cell permeability and interaction with the target protein. Further investigation into N-alkylated piperidin-4-one derivatives, including this compound, is warranted to explore their potential as NLRP3 inhibitors.

Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) Modulators

Research into the direct activity of this compound as a modulator of the Farnesoid X Receptor (FXR) or the Pregnane X Receptor (PXR) is not extensively documented in publicly available scientific literature. These nuclear receptors are crucial in regulating the metabolism of bile acids, lipids, and xenobiotics. nih.govnih.gov PXR, in particular, is a key regulator of drug-metabolizing enzymes and transporters. nih.govgoogle.com

While various compounds are known to activate or antagonize these receptors, specific studies identifying this compound as a ligand for either FXR or PXR have not been found. The development of modulators for these receptors is an active area of research for treating conditions like cholestasis, dyslipidemia, and non-alcoholic steatohepatitis (NASH). nih.govnih.gov However, the role of the 1-butyl-4-piperidone scaffold in this specific context remains to be established.

Acetylcholinesterase Inhibitors

There is no specific evidence in the reviewed literature indicating that this compound itself is an acetylcholinesterase (AChE) inhibitor. The piperidine ring is a common structural motif in many known AChE inhibitors, which are therapeutically important for managing the symptoms of Alzheimer's disease. However, the specific activity of the 1-butyl substituted 4-piperidone (B1582916) is not detailed in the available research.

p38 MAP Kinase Inhibitors

Direct studies evaluating this compound as an inhibitor of p38 mitogen-activated protein (MAP) kinase are not present in the current body of scientific literature. While some piperidine-substituted compounds have been investigated as p38 MAP kinase inhibitors, there is no specific data to confirm this activity for this compound. sigmaaldrich.commerckmillipore.comsigmaaldrich.com

Enzyme Inhibitors and Receptor Ligands (General)

The this compound molecule is primarily recognized as a chemical intermediate or a building block for the synthesis of more complex molecules. un.orgcaymanchem.com The piperidin-4-one core structure is a versatile scaffold in medicinal chemistry, known to be a component of various compounds that interact with a wide range of biological targets, including enzymes and receptors. ontosight.aiontosight.ai

Derivatives of piperidin-4-one are being explored for numerous therapeutic applications due to their potential to bind to targets like opioid receptors, which are critical in pain modulation. ontosight.ai The specific substitutions on the piperidine ring are crucial for determining the binding affinity and selectivity for these biological targets. ontosight.ai Therefore, while this compound itself may not be a final active compound, its N-butyl group and piperidone structure make it a useful starting point for creating new derivatives with potential pharmacological activities.

Heat Shock Protein Inhibitors

No scientific studies were found that identify this compound as an inhibitor of heat shock proteins (HSPs), such as Hsp90. Inhibition of Hsp90 is a significant strategy in cancer therapy, as it leads to the degradation of numerous oncoproteins that are crucial for tumor growth and survival. atlasgeneticsoncology.orgnih.gov Although various classes of Hsp90 inhibitors have been developed, there is no indication that this compound belongs to this category of molecules. sigmaaldrich.com

Research into Therapeutic Potential

Anticancer Activities

There is no direct evidence from the reviewed scientific literature to suggest that this compound possesses anticancer activity. However, the broader class of compounds known as piperidin-4-one derivatives has been a subject of interest in oncology research.

The 3,5-bis(ylidene)-4-piperidone scaffold, which can be synthesized from piperidin-4-one derivatives, is considered a curcumin (B1669340) mimic and has shown antiproliferative properties against various cancer cell lines. nih.gov For instance, certain derivatives have demonstrated potent activity against colon (HCT116) and breast (MCF7) cancer cells, with some also inhibiting topoisomerase I and IIα, key enzymes in DNA replication. nih.gov

Another complex derivative incorporating a piperidine ring, 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, has shown cytotoxic potential against several human leukemia cell lines, including U937, K562, and HL60. mdpi.com

Data on Piperidin-4-one Derivatives

The following table summarizes the biological activities of various derivatives of the piperidin-4-one scaffold as discussed in the text. It is important to note that this data does not pertain to this compound itself but to more complex molecules containing the core structure.

| Derivative Class | Biological Target/Activity | Cell Lines/Model | Key Findings |

|---|---|---|---|

| 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | Antiproliferative, Topoisomerase I/IIα Inhibition | HCT116 (colon), MCF7 (breast) | Showed potent antiproliferative properties and dual inhibitory activity against topoisomerases. nih.gov |

| 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | Cytotoxic Activity | U937, K562, HL60 (leukemia) | Demonstrated interesting cytotoxic potential against several human leukemia cell lines. mdpi.com |

Antimicrobial Properties (e.g., against Gram-Positive Bacteria)

The piperidin-4-one scaffold is a recurring structural motif in the design of new antimicrobial agents. Research has demonstrated that derivatives of piperidin-4-one exhibit a range of biological activities, including bactericidal and fungicidal properties. biomedpharmajournal.org Modifications at various positions of the piperidine ring have led to compounds with significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Studies have focused on synthesizing and evaluating different series of piperidin-4-one derivatives for their in vitro antimicrobial efficacy. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their corresponding thiosemicarbazone derivatives were screened for antibacterial activity against strains including the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. biomedpharmajournal.orgresearchgate.net The results indicated that many of the synthesized compounds displayed good activity when compared against the standard drug ampicillin. biomedpharmajournal.org Another study involving 2,6 disubstituted piperidine-4-one derivatives also reported high efficacy against Staphylococcus aureus and Bacillus subtilis. innovareacademics.in Similarly, novel piperidin-4-one derivatives have been synthesized and tested against Staphylococcus aureus, showing that chemical modifications can lead to promising antimicrobial activity. yu.edu.jo

While the general class of piperidin-4-ones shows potential, with various substituted analogues demonstrating notable effects against Gram-positive bacteria, specific research detailing the antimicrobial properties of this compound itself is not extensively covered in the available literature. The existing studies tend to explore more complex substitutions at the nitrogen atom (e.g., N-benzyl) or at other positions on the ring to enhance antimicrobial potency. researchgate.netresearchgate.net

Table 1: Antimicrobial Activity of Selected Piperidin-4-one Derivative Classes

This table summarizes findings on different classes of piperidin-4-one derivatives and their reported activity against Gram-positive bacteria.

| Derivative Class | Target Organisms (Gram-Positive) | Reported Activity/Findings | Reference(s) |

| 2,6-Diaryl-3-methyl-4-piperidones | Staphylococcus aureus, Bacillus subtilis | Good activity compared to ampicillin. | biomedpharmajournal.org |

| Thiosemicarbazone derivatives of piperidones | Staphylococcus aureus, Bacillus subtilis | Significant antibacterial activity. | biomedpharmajournal.org |

| 2,6 Disubstituted piperidine-4-ones | Staphylococcus aureus, Bacillus subtilis | High efficacy against tested strains. | researchgate.netinnovareacademics.in |

| N-benzyl piperidin-4-one derivatives | Not specified | Investigated for general antimicrobial properties. | researchgate.net |

Neuroprotective Effects

The piperidine scaffold is a key component in various compounds investigated for neuroprotective properties. These effects are often linked to the modulation of specific receptors or enzymes in the central nervous system. nih.gov For example, research into the sigma-1 (σ₁) receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has shown that it provides neuroprotection in experimental stroke models. nih.gov The mechanism behind this protection is believed to involve the reduction of ischemia-induced nitric oxide (NO) production by attenuating the activity of neuronal nitric oxide synthase (nNOS). nih.gov Studies demonstrated that the neuroprotective effects of PPBP were absent in mice where the nNOS enzyme was genetically deleted or pharmacologically inhibited, suggesting the crucial role of this pathway. nih.gov

While PPBP contains a 1-butylpiperidine (B1593781) structure, it is a 4-phenylpiperidine, not a piperidin-4-one. Other research has highlighted that N-benzyl-piperidine derivatives can also exhibit neuroprotective effects, often as part of a multi-target approach for treating neurodegenerative conditions like Alzheimer's disease. nih.gov These compounds have been shown to provide protection against neuroinflammation and neurodegeneration induced by amyloid-β oligomers. nih.gov

However, specific studies focusing directly on the neuroprotective effects of the chemical compound this compound are not prominent in the reviewed scientific literature. The existing research points to the potential of the N-alkyl piperidine framework as a starting point for designing neuroprotective agents, but the specific contribution of the ketone at position 4 in conjunction with the N-butyl group remains an area for further investigation.

Antihypertensive Research via Angiotensin-Converting Enzyme (ACE) Inhibition

The inhibition of the angiotensin-converting enzyme (ACE) is a well-established therapeutic strategy for the management of hypertension. nih.govnih.gov ACE inhibitors lower blood pressure by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. While many classes of chemical compounds have been explored as ACE inhibitors, research specifically linking this compound or its direct derivatives to this mechanism of action is not documented in the available scientific literature.

The broader class of piperidine derivatives has been investigated in the context of antihypertensive research, but typically through different mechanisms. nih.gov For example, many dihydropyridine (B1217469) and piperidine-based compounds function as calcium channel blockers, which induce vasodilation and lower blood pressure by a mechanism distinct from ACE inhibition. There is no indication from the reviewed literature that the this compound scaffold has been pursued as a lead structure for the development of ACE inhibitors. Therefore, its potential in antihypertensive research via this specific pathway remains unexplored.

Antipsychotic Research

The piperidine nucleus is a core structural feature in many compounds developed for the treatment of psychosis. A derivative containing the 1-butylpiperidine moiety, 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo yu.edu.joresearchgate.netoxazin-3-one (AC260584), has been identified as a selective muscarinic M1 receptor agonist. nih.gov This compound was investigated for its potential to alleviate cognitive deficits associated with schizophrenia. nih.gov

Research using in vivo microdialysis in rats showed that AC260584 can increase the release of key neurotransmitters in brain regions relevant to cognition. nih.gov Its administration led to a significant, dose-dependent increase in dopamine release in both the medial prefrontal cortex and the hippocampus. nih.gov A significant increase in acetylcholine release was also observed at the highest dose tested. nih.gov The effects on neurotransmitter release were linked to its M1 agonist activity, as they were blocked by a muscarinic M1 receptor antagonist. nih.gov These findings suggest that compounds based on the 1-butylpiperidine scaffold could be valuable for developing drugs to treat cognitive impairments in neuropsychiatric disorders. nih.gov

It is important to note that AC260584 is a complex derivative and not this compound itself. However, this research highlights the utility of the 1-butylpiperidine core in designing centrally active compounds. Other research on different piperidine and piperazine (B1678402) derivatives has focused on antagonism of dopamine D2 receptors as a mechanism for antipsychotic activity. nih.gov

Table 2: In Vivo Effects of the 1-Butylpiperidine Derivative AC260584

This table summarizes the observed effects of AC260584 on neurotransmitter release in key brain regions of rats.

| Compound | Dose (s.c.) | Brain Region | Effect on Dopamine Release | Effect on Acetylcholine Release | Reference |

| AC260584 | 3 mg/kg | Medial Prefrontal Cortex & Hippocampus | Significant Increase | Not Significant | nih.gov |

| 10 mg/kg | Medial Prefrontal Cortex & Hippocampus | Significant Increase | Significant Increase | nih.gov |

Anti-inflammatory Research

The piperidin-4-one framework has served as a template for developing novel anti-inflammatory agents, often designed as analogues of natural products like curcumin. nih.gov A study involving the synthesis of 24 N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives demonstrated the potent anti-inflammatory activity of this class of compounds. nih.gov

These derivatives were evaluated for their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Several compounds, including N-(3-methylbenzoyl) and N-(2-chlorobenzoyl) derivatives, were found to be potent inhibitors of tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). nih.gov Furthermore, selected compounds demonstrated significant anti-inflammatory effects in an in vivo rat model of carrageenan-induced paw edema, with potency greater than the reference drugs celecoxib (B62257) and indomethacin. nih.gov

While this research underscores the potential of N-substituted piperidin-4-ones as anti-inflammatory drug leads, it did not specifically include the 1-butyl derivative. The study focused on N-acyl substitutions. Nonetheless, the findings suggest that the piperidin-4-one core is a viable scaffold for generating molecules that can modulate inflammatory pathways. nih.govnih.gov Other studies have also noted the anti-inflammatory potential of piperidine-containing compounds, linking their mechanism to the inhibition of enzymes like trypsin or the modulation of signaling pathways such as NF-κB. nih.govresearchgate.netwisdomlib.org

Table 3: Anti-inflammatory Activity of Selected N-Acyl-Piperidin-4-one Derivatives

This table highlights the inhibitory effects of lead compounds on the production of various pro-inflammatory mediators in RAW 264.7 macrophage cells.

| Compound | Substitution on Nitrogen | Key Inhibitory Actions | Reference |

| c6 | N-(3-methylbenzoyl) | Potent inhibition of LPS-stimulated TNF-α, IL-6, IL-1β, PGE2, and NO production. | nih.gov |

| c10 | N-(2-chlorobenzoyl) | Potent inhibition of LPS-stimulated TNF-α, IL-6, IL-1β, PGE2, and NO production. | nih.gov |

Antiepileptic Applications

The search for novel anticonvulsant drugs has explored a wide variety of heterocyclic structures. nih.gov While piperidin-4-ones are recognized for their diverse pharmacological activities, their application in epilepsy research is not as prominently documented as other related structures. nih.gov

Research programs aimed at discovering new antiepileptic agents have often focused on five-membered ring systems, such as pyrrolidone derivatives. researchgate.net For example, in the development of analogues of the antiepileptic drug levetiracetam, a systematic investigation of the drug's scaffold revealed that the 2-oxopyrrolidine ring was preferred over piperidine analogues, which showed decreased affinity for the target binding site. researchgate.net Studies on other classes, such as quinazolin-4-one and pyrrolidine-2,5-dione derivatives, have also identified compounds with potent antiseizure properties in various animal models. nih.govmdpi.commdpi.com

Direct investigation of this compound for antiepileptic applications has not been reported in the reviewed literature. The current evidence suggests that while the broader piperidine class is of interest in medicinal chemistry, other heterocyclic scaffolds have demonstrated more promising outcomes specifically in the context of anticonvulsant drug discovery. researchgate.net

Alzheimer's Disease Treatment Modalities

The piperidine ring is a cornerstone in the development of therapeutics for Alzheimer's disease (AD), most notably as a key component of acetylcholinesterase (AChE) inhibitors like donepezil. researchgate.netnih.gov The N-benzylpiperidine motif, in particular, is frequently used to design new cholinesterase inhibitors. researchgate.net Research in this area often employs a multi-target strategy, aiming to address several pathophysiological pathways of AD with a single molecule. nih.gov

Derivatives of N-substituted piperidines have been designed as dual inhibitors of both butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), two enzymes that are important targets in AD treatment. nih.gov For instance, a series of 4-phenethyl-1-propargylpiperidine derivatives were synthesized and evaluated for this dual activity. While not containing a butyl group, the N-propargyl group serves a similar function as a small alkyl substituent. This work demonstrates that the N-substituted piperidine scaffold can be effectively utilized to create ligands that inhibit both BChE and MAO-B with micromolar efficacy. nih.gov The inhibition of these enzymes helps to increase neurotransmitter levels and reduce oxidative stress in the brain. nih.gov

Other strategies include modifying the piperidin-4-one scaffold to create mimics of other bioactive molecules or to develop inhibitors of beta-secretase (BACE1), the enzyme responsible for producing the amyloid-beta peptide. nih.govgoogle.com Although direct studies on this compound as a treatment for AD are scarce, the extensive research on structurally related N-alkyl and N-benzyl piperidines highlights the value of this scaffold for generating potential anti-Alzheimer's agents. researchgate.netnih.govmdpi.com

Table 4: Inhibitory Activity of an N-Substituted Piperidine Derivative Series against AD-Related Enzymes

This table shows the inhibitory concentrations (IC₅₀) for a representative N-substituted piperidine derivative against human monoamine oxidase B (hMAO-B) and human butyrylcholinesterase (hBChE).

| Compound | Structure Description | hMAO-B IC₅₀ (µM) | hBChE IC₅₀ (µM) | Reference |

| 15 | 4-(2-(1-(prop-2-yn-1-yl)piperidin-4-yl)ethyl)phenyl dimethylcarbamate | 4.3 | 8.5 | nih.gov |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The piperidin-4-one core is a versatile and privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents. nih.gov Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how chemical modifications to a lead compound, such as this compound, influence its biological activity and interaction with molecular targets. researchgate.net By analyzing the effects of altering substituents, their positions, and stereochemistry, researchers can optimize a molecule's potency, selectivity, and pharmacokinetic properties. The following sections detail SAR findings for piperidin-4-one derivatives across various biological targets.

SAR for Sigma (σ) Receptor Affinity

Sigma receptors, particularly the σ1 subtype, are implicated in various neurological disorders, making them a key target for drug development. nih.govchemrxiv.org SAR studies on piperidin-4-one analogs reveal critical features for high-affinity binding.

In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, the nature of the substituent on the N-benzyl ring was found to be less critical than substitutions on the phenylacetamide portion. unict.it However, the linker connecting a 1-benzylpiperidine (B1218667) moiety to a pyridine (B92270) ring plays a crucial role in σ1 receptor affinity. nih.gov A study demonstrated that increasing the linker length from a direct amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in progressively increased affinity for the human σ1 receptor. nih.gov The compound with the highest affinity in one series, featuring a two-carbon linker, achieved a Ki value of 1.45 nM. nih.gov

Table 1: SAR of N-Substituted Piperidine Derivatives for Sigma-1 (σ1) Receptor Affinity

| Compound Series | Structural Modification | Biological Activity (Ki for hσ1R) | Reference |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)amino]...}pyridine | Amino linker (n=0) | 29.2 nM | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethylamino]...}pyridine | Ethylamino linker (n=2) | 7.57 nM | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)propylamino]...}pyridine | Propylamino linker (n=3) | 2.97 nM | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)butylamino]...}pyridine | Butylamino linker (n=4) | 3.97 nM | nih.gov |

| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | 4-fluorobenzamide group | High affinity and selectivity | unict.it |

SAR for Dopamine Transporter (DAT) Inhibition

The dopamine transporter (DAT) is a primary target for developing treatments for conditions like cocaine abuse. acs.org SAR studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines have provided clear insights into achieving high affinity and selectivity for DAT. acs.orgnih.govacs.org

A key finding is that the presence of an electron-withdrawing group (EWG) at the C4-position of the N-benzyl ring is beneficial for DAT binding affinity. acs.orgnih.govebi.ac.uk For instance, analogs with halogen substituents (F, Cl, Br, I) at the C4-position displayed increased affinity and selectivity for DAT compared to unsubstituted or electron-donating group (EDG) substituted compounds. acs.org Furthermore, substitutions at the C3 and C4 positions of the benzyl (B1604629) ring are generally better tolerated than modifications at the C2 position. acs.org This work has led to the identification of several analogs with high affinity for DAT and up to 500-fold selectivity over the serotonin (B10506) transporter (SERT). acs.org The C4-fluoro analogue, for example, showed the highest selectivity in inhibiting dopamine uptake over norepinephrine (B1679862) (NE) uptake (170-fold). acs.org

Table 2: SAR of N-Benzylpiperidine Analogs for Transporter Binding Affinity

| N-Benzyl Ring Substituent (Position) | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT/DAT) | Reference |

|---|---|---|---|---|

| H (unsubstituted) | 15 | 3100 | 207 | acs.org |

| 4-OCH3 | 6.0 | 240 | 40 | acs.org |

| 4-F | 2.4 | 1200 | 500 | acs.org |

| 4-Cl | 1.5 | 490 | 327 | acs.org |

| 4-Br | 1.7 | 610 | 359 | acs.org |

| 4-I | 2.0 | 650 | 325 | acs.org |

SAR for Antimicrobial Activity

Piperidin-4-one derivatives have been explored for their potential as novel antimicrobial agents. researchgate.net Studies on 2,6-diaryl-3-methyl-4-piperidones revealed that converting the ketone at the C4-position to a thiosemicarbazone derivative significantly enhances antifungal activity. yu.edu.jo

Further research into 2,6-diaryl-3-(arylthio)piperidin-4-ones demonstrated significant antibacterial activity against Staphylococcus aureus, Vibrio cholerae, Salmonella typhi, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. nih.gov The stereochemistry of the substituents plays a role; these compounds typically exist in a chair conformation with the 2,6-diaryl groups in an equatorial orientation. nih.gov In another series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, the nature of substitutions on both the benzhydryl and sulfonamide rings was found to influence antimicrobial activity against important plant pathogens. nih.gov Specifically, compounds with certain substitutions showed potent activity, sometimes greater than standard agents like chloramphenicol (B1208) and mancozeb. nih.gov

Table 3: SAR of Piperidin-4-one Derivatives for Antimicrobial Activity